Cas no 1408075-08-0 ((4,4-dimethyloxetan-2-yl)methanamine)

(4,4-Dimethyloxetan-2-yl)methanamine is a specialized heterocyclic amine featuring an oxetane ring with two methyl substituents at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its rigid oxetane scaffold, which can enhance metabolic stability and bioavailability in drug candidates. The primary amine functionality allows for further derivatization, making it a versatile building block in medicinal chemistry. Its compact, sp³-rich structure is advantageous for improving physicochemical properties in lead optimization. The compound is typically handled under inert conditions due to its amine reactivity. High-purity grades are available for synthetic applications requiring precise control over stereochemistry and functional group compatibility.
(4,4-dimethyloxetan-2-yl)methanamine structure
1408075-08-0 structure
Product name:(4,4-dimethyloxetan-2-yl)methanamine
CAS No:1408075-08-0
MF:C6H13NO
MW:115.173521757126
MDL:MFCD22628734
CID:3164256
PubChem ID:72208286

(4,4-dimethyloxetan-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (4,4-Dimethyloxetan-2-yl)methylamine
    • (4,4-dimethyloxetan-2-yl)methanamine
    • SCHEMBL25404865
    • PB39159
    • SB20730
    • 1-(4,4-DIMETHYLOXETAN-2-YL)METHANAMINE
    • DB-152983
    • CS-0053215
    • 2-Oxetanemethanamine, 4,4-dimethyl-
    • AKOS025290324
    • CS2412
    • 1408075-08-0
    • AS-46599
    • 4,4-Dimethyl-2-oxetanemethanamine
    • MDL: MFCD22628734
    • Inchi: 1S/C6H13NO/c1-6(2)3-5(4-7)8-6/h5H,3-4,7H2,1-2H3
    • InChI Key: JDVXFWBTLQEYPW-UHFFFAOYSA-N
    • SMILES: O1C(CN)CC1(C)C

Computed Properties

  • Exact Mass: 115.099714038g/mol
  • Monoisotopic Mass: 115.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 90.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 35.2Ų

(4,4-dimethyloxetan-2-yl)methanamine Security Information

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM106904-100mg
(4,4-dimethyloxetan-2-yl)methanamine
1408075-08-0 95%+
100mg
$584 2023-03-07
TRC
B430338-100mg
(4,4-dimethyloxetan-2-yl)methanamine
1408075-08-0
100mg
$ 790.00 2022-06-07
eNovation Chemicals LLC
D499072-500MG
(4,4-dimethyloxetan-2-yl)methanamine
1408075-08-0 97%
500mg
$1235 2024-07-21
Ambeed
A250666-250mg
(4,4-Dimethyloxetan-2-yl)methanamine
1408075-08-0 98%
250mg
$1872.0 2025-02-25
Chemenu
CM106904-250mg
(4,4-dimethyloxetan-2-yl)methanamine
1408075-08-0 95%+
250mg
$1000 2023-03-07
Chemenu
CM106904-100mg
(4,4-dimethyloxetan-2-yl)methanamine
1408075-08-0 95+%
100mg
$392 2021-08-06
Chemenu
CM106904-250mg
(4,4-dimethyloxetan-2-yl)methanamine
1408075-08-0 95+%
250mg
$653 2021-08-06
eNovation Chemicals LLC
D499072-5G
(4,4-dimethyloxetan-2-yl)methanamine
1408075-08-0 97%
5g
$5290 2024-07-21
Advanced ChemBlocks
G-7998-25MG
(4,4-Dimethyloxetan-2-yl)methylamine
1408075-08-0 97%
25mg
$195 2023-06-13
Advanced ChemBlocks
G-7998-1G
(4,4-Dimethyloxetan-2-yl)methylamine
1408075-08-0 97%
1G
$2,200 2023-09-15

(4,4-dimethyloxetan-2-yl)methanamine Related Literature

Additional information on (4,4-dimethyloxetan-2-yl)methanamine

Chemical Profile of (4,4-dimethyloxetan-2-yl)methanamine (CAS No. 1408075-08-0)

(4,4-dimethyloxetan-2-yl)methanamine, identified by its Chemical Abstracts Service number CAS No. 1408075-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxetane class, a heterocyclic structure characterized by a three-membered ring containing one oxygen atom. The presence of two methyl groups at the 4-position of the oxetane ring and an amine functional group at the 2-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The< strong>structure of (4,4-dimethyloxetan-2-yl)methanamine is highly versatile, allowing for diverse functionalization and modifications. This flexibility has made it a subject of interest in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. The oxetane ring itself is known for its strained geometry, which can be exploited to facilitate ring-opening reactions under specific conditions, thereby enabling the construction of more complex molecular architectures.

In recent years, there has been a surge in research focused on the applications of oxetane derivatives in medicinal chemistry. The< strong>amine group present in (4,4-dimethyloxetan-2-yl)methanamine serves as a crucial site for further derivatization, allowing chemists to introduce various pharmacophores and improve pharmacokinetic properties. This has led to its incorporation into numerous drug discovery programs aimed at identifying compounds with enhanced efficacy and reduced toxicity.

One of the most compelling aspects of (4,4-dimethyloxetan-2-yl)methanamine is its potential as a building block for the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, researchers have explored its utility in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The strained oxetane ring can be designed to mimic transition-state structures, thereby increasing binding affinity to enzyme active sites. This concept has been successfully applied in the design of protease inhibitors and other enzyme-targeted therapeutics.

The< strong>pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like (4,4-dimethyloxetan-2-yl)methanamine due to their broad spectrum of biological activities. Studies have demonstrated that oxetane derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties. These findings have spurred further investigation into the structural optimization of such compounds to enhance their therapeutic potential. The ability to fine-tune the electronic and steric properties of the oxetane ring through strategic functionalization has opened new avenues for drug discovery.

In addition to its role in drug development, (4,4-dimethyloxetan-2-yl)methanamine has found applications in materials science and polymer chemistry. The unique reactivity of the oxetane ring allows for its incorporation into polymers with tailored properties, such as improved biodegradability or enhanced mechanical strength. These advancements highlight the compound's versatility beyond traditional pharmaceutical applications.

The< strong>synthetic methodologies associated with (4,4-dimethyloxetan-2-yl)methanamine have also seen significant progress. Recent developments in transition-metal-catalyzed reactions have enabled more efficient and selective transformations of this compound. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents at the 2-position of the oxetane ring, expanding its synthetic utility. Such advances have made it easier for researchers to access derivatives with specific functionalities for their studies.

One notable area of research involving (4,4-dimethyloxetan-2-yl)methanamine is its use as a precursor in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic profiles. The strained oxetane ring can be used to replace peptide bonds or other vulnerable linkages, resulting in more stable and resistant molecules. This approach has been particularly useful in developing protease inhibitors that require high stability under physiological conditions.

The< strong>biological activity of (4,4-dimethyloxetan-2-yl)methanamine and its derivatives has been extensively studied in vitro and in vivo. Preclinical trials have shown promising results for certain oxetane-based compounds in models of cancer and inflammation. These findings have encouraged further exploration into their potential as lead compounds for new therapies. The ability to modulate both potency and selectivity through structural modifications remains a key focus area for ongoing research.

The< strong>future prospects for (4,4-dimethyloxetan-2-yl)methanamine are bright, with continued interest from both academic and industrial researchers. As our understanding of chemical biology grows, so does the demand for innovative molecular tools like this compound. Its unique structural features make it an invaluable asset in synthetic chemistry and drug discovery efforts aimed at addressing unmet medical needs.

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(CAS:1408075-08-0)(4,4-dimethyloxetan-2-yl)methanamine
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Purity:99%
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